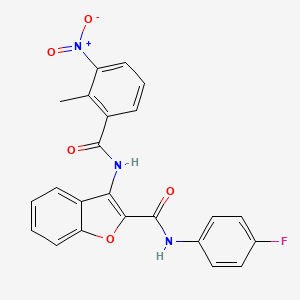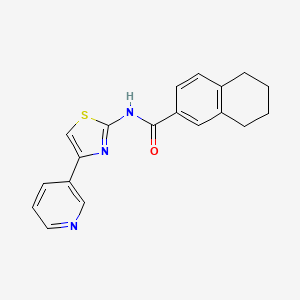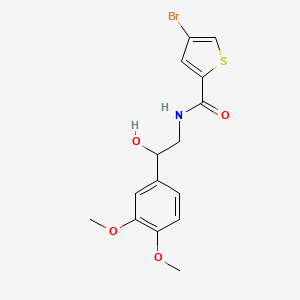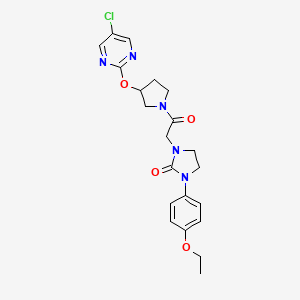![molecular formula C15H15F3N2O2 B2624040 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile CAS No. 1025205-33-7](/img/structure/B2624040.png)
4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile is complex. It includes a trifluoromethoxy group attached to an aniline group, which is then attached to a methylidene pentanenitrile.Physical And Chemical Properties Analysis
4,4-Dimethyl-3-oxopentanenitrile, a related compound, is a solid with a boiling point of 125-126 °C/22 mmHg and a melting point of 66-69 °C . The SMILES string for this compound is CC©©C(=O)CC#N .科学的研究の応用
Due to its unique structure, 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile has been used in a variety of scientific research applications. Its fluorescent properties make it a useful tool for microscopy and imaging, as it can be used to visualize cells and tissues. In addition, its ability to catalyze biocatalytic reactions has enabled it to be used for drug delivery systems and diagnostics. Finally, its ability to act as an organic reagent has enabled it to be used in a range of other applications, including the synthesis of organic compounds and the preparation of polymers.
作用機序
The mechanism of action of 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile is not fully understood. It is believed that its fluorescent properties are due to its ability to absorb energy from light and then emit it as fluorescence. Its ability to catalyze biocatalytic reactions is believed to be due to its ability to form strong hydrogen bonds with substrates, which allows it to facilitate the transfer of electrons. Finally, its ability to act as an organic reagent is believed to be due to its ability to form strong hydrogen bonds with other organic molecules, which allows it to facilitate the formation of new organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that its ability to catalyze biocatalytic reactions may have beneficial effects on the body, as it may be able to facilitate the transfer of electrons and thus allow for the formation of new compounds. In addition, its fluorescent properties may enable it to be used as a marker for imaging and diagnostics.
実験室実験の利点と制限
The advantages of using 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile in lab experiments include its ability to catalyze biocatalytic reactions, its fluorescent properties, and its ability to act as an organic reagent. However, there are some limitations to using this compound in lab experiments. For example, it is not always easy to synthesize, and its mechanism of action is not fully understood. In addition, its fluorescent properties may not be suitable for all applications, as it may not be able to emit light in the desired wavelengths.
将来の方向性
There are a number of potential future directions for 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile research. First, further research can be done to better understand its mechanism of action, as this will enable researchers to better utilize its properties. Second, further research can be done to improve its synthesis methods, as this will enable researchers to synthesize it more efficiently and cost-effectively. Third, further research can be done to explore its potential applications in drug delivery systems, diagnostics, and imaging. Finally, further research can be done to explore its potential applications in other areas, such as the synthesis of organic compounds and the preparation of polymers.
合成法
The synthesis of 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile has been explored through various methods, including the use of a palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of 4-trifluoromethoxybenzaldehyde and dimethyl-2-cyanoethylene to form this compound. Other methods for synthesizing this compound involve the use of a nickel-catalyzed cross-coupling reaction, or the use of a palladium-catalyzed Heck reaction.
特性
IUPAC Name |
4,4-dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,3)13(21)10(8-19)9-20-11-4-6-12(7-5-11)22-15(16,17)18/h4-7,9,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSAQTDLSXTTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623962.png)



![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide](/img/structure/B2623969.png)


![N-methyl-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2623975.png)


![3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine](/img/structure/B2623978.png)
![2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B2623979.png)